N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core, making it a candidate for exploration in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of Pyrrolo[2,3-c]pyridine Core: : This is achieved via cyclization reactions starting from suitable pyridine derivatives.
Functionalization: : Introducing the 1-ethyl-7-oxo group requires specific reagents and conditions, often involving oxidizing agents.
Attachment of Ethyl Chain: : This step involves alkylation reactions to attach the ethyl chain.
Formation of the Furan Carboxamide: : The final step typically involves amidation reactions to introduce the furan ring and the carboxamide group.
Industrial Production Methods
Industrial production may streamline these steps through the use of continuous flow reactors and optimized catalysts to improve yield and reduce reaction time. Scale-up procedures ensure that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl chain and the furan ring.
Reduction: : Reduction reactions can target the carbonyl group within the pyrrolo[2,3-c]pyridine core.
Substitution: : N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can participate in nucleophilic substitution reactions, especially at the furan ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Employing reducing agents like sodium borohydride.
Substitution: : Reactions often involve strong nucleophiles under basic or acidic conditions.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Potential formation of aldehydes or acids.
Reduction: : Formation of alcohols.
Substitution: : Various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry
The compound may find applications in materials science, particularly in the development of organic electronic materials or polymers.
Mechanism of Action
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exerts its effects through:
Binding to Molecular Targets: : It interacts with specific proteins or receptors, altering their function.
Pathways Involved: : It may inhibit or activate signaling pathways depending on the target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-methylfuran-3-carboxamide
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
What sets N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide apart is its specific structural features that confer unique chemical reactivity and potential biological activities, making it a valuable compound for further research and applications.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-4-20-8-5-14-6-9-21(18(23)16(14)20)10-7-19-17(22)15-11-12(2)24-13(15)3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFYRJBGJMBAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.